Fmoc-Dap(Dnp)-OH
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Overview
Description
The compound 9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester (Fmoc-Dap(Dnp)-OH) is a modified amino acid derivative. It is widely used in peptide synthesis due to its unique properties, which include the presence of both the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and the 2,4-dinitrophenyl (Dnp) group. These groups provide stability and facilitate the selective deprotection of amino acids during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of 2,3-diaminopropanoic acid is protected using the 9-fluorenylmethyloxycarbonyl group. This is achieved by reacting the amino acid with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Introduction of the 2,4-Dinitrophenyl Group: The protected amino acid is then reacted with 2,4-dinitrophenyl chloride to introduce the 2,4-dinitrophenyl group.
Industrial Production Methods
Industrial production of 9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester undergoes various chemical reactions, including:
Deprotection Reactions: The 9-fluorenylmethyloxycarbonyl group can be selectively removed using a base such as piperidine, while the 2,4-dinitrophenyl group can be removed using a reducing agent like sodium dithionite.
Substitution Reactions:
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide for 9-fluorenylmethyloxycarbonyl group removal; sodium dithionite in aqueous solution for 2,4-dinitrophenyl group removal.
Substitution: Various nucleophiles in organic solvents such as dichloromethane or dimethylformamide.
Major Products Formed
Deprotected Amino Acids: Removal of the protecting groups yields the free amino acid, which can be further modified or used in peptide synthesis.
Substituted Derivatives: Introduction of different functional groups through substitution reactions results in a variety of modified amino acids.
Scientific Research Applications
9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester has numerous applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Delivery: Modified peptides incorporating this compound can be used in drug delivery systems.
Biomaterials: Used in the development of hydrogels and other biomaterials for tissue engineering and regenerative medicine.
Mechanism of Action
The mechanism of action of 9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester involves its role as a protecting group in peptide synthesis. The 9-fluorenylmethyloxycarbonyl group provides stability to the amino group, preventing unwanted reactions during synthesis. The 2,4-dinitrophenyl group can be selectively removed, allowing for the stepwise assembly of peptides.
Comparison with Similar Compounds
Similar Compounds
9-fluorenylmethyloxycarbonyl-2,3-diaminobutanoic acid (Fmoc-Dab-OH): Similar structure but lacks the 2,4-dinitrophenyl group.
9-fluorenylmethyloxycarbonyl-2,3-diaminohexanoic acid (Fmoc-Dah-OH): Longer carbon chain compared to 9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester.
Uniqueness
9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester is unique due to the presence of both the 9-fluorenylmethyloxycarbonyl and 2,4-dinitrophenyl groups, which provide selective protection and deprotection capabilities, making it highly versatile in peptide synthesis.
Properties
IUPAC Name |
3-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O8/c29-23(30)21(12-25-20-10-9-14(27(32)33)11-22(20)28(34)35)26-24(31)36-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,25H,12-13H2,(H,26,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJCJFFDYXFRQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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